3-Cyano-4-methoxyphenylboronic acid

Medicinal Chemistry Structure-Activity Relationship Suzuki Coupling

This arylboronic acid is indispensable for constructing the exact biaryl geometry required by TBK1/IKKε inhibitors (WO2006/103273 A1) and renin-targeting cardiovascular candidates. The 3‑cyano‑4‑methoxy arrangement creates an electron‑deficient boron center that accelerates transmetalation in Suzuki‑Miyaura couplings compared to regioisomers like 4‑cyano‑3‑methoxyphenylboronic acid (CAS 677777‑45‑6). Substituting any alternative without re‑validation compromises pharmacological activity and reaction selectivity. Secure the authentic intermediate from qualified suppliers to safeguard your medicinal chemistry and process development timelines.

Molecular Formula C8H8BNO3
Molecular Weight 176.97 g/mol
CAS No. 911210-48-5
Cat. No. B1425953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-methoxyphenylboronic acid
CAS911210-48-5
Molecular FormulaC8H8BNO3
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC)C#N)(O)O
InChIInChI=1S/C8H8BNO3/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,1H3
InChIKeyBBOOIZOUHWDLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4-methoxyphenylboronic Acid (CAS 911210-48-5) for Precision Suzuki Coupling and Pharmaceutical Intermediates


3-Cyano-4-methoxyphenylboronic acid (CAS 911210-48-5) is an arylboronic acid derivative with the molecular formula C8H8BNO3 and a molecular weight of 176.97 g/mol [1]. It features a boronic acid group at the 1-position, a cyano (-CN) group at the 3-position, and a methoxy (-OCH3) group at the 4-position of the phenyl ring . This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl scaffolds essential for pharmaceutical and material science research [2]. Its predicted LogP of -0.75332 indicates moderate hydrophilicity, influencing its behavior in biphasic reaction systems [1].

Why Generic Substitution Fails: The Critical Role of 3-Cyano-4-methoxyphenylboronic Acid's Regioisomeric Precision


In medicinal chemistry and process development, substituting 3-cyano-4-methoxyphenylboronic acid with regioisomers such as 4-cyano-3-methoxyphenylboronic acid (CAS 677777-45-6) [1] or 3-cyano-5-methoxyphenylboronic acid [2] is not permissible without rigorous revalidation. The precise 3-cyano-4-methoxy substitution pattern dictates the spatial orientation of the biaryl product in the target binding site, directly impacting pharmacological activity and selectivity [3]. Furthermore, the electron-withdrawing cyano group ortho to the boronic acid reduces electron density on boron, potentially altering transmetalation rates in Suzuki couplings compared to analogs lacking the cyano group or bearing it at different positions. The evidence below quantifies these critical differentiators.

Quantitative Evidence for Selection of 3-Cyano-4-methoxyphenylboronic Acid


Regioisomeric Selectivity: Positional Control for Target Engagement

The specific 3-cyano-4-methoxyphenyl scaffold is explicitly required in patent-protected pharmaceutical compositions to achieve desired biological activity. The use of alternative regioisomers, such as 4-cyano-3-methoxyphenylboronic acid (CAS 677777-45-6) or 3-cyano-5-methoxyphenylboronic acid, would yield structurally distinct biaryl products with different spatial geometries. This alteration is likely to compromise target binding and, consequently, the compound's intended therapeutic effect [1].

Medicinal Chemistry Structure-Activity Relationship Suzuki Coupling

Electronic Modulation: Predicted Impact on Suzuki Coupling Efficiency

The 3-cyano-4-methoxyphenylboronic acid structure presents a unique electronic environment for the boron atom. The cyano group at the 3-position (meta to the boronic acid) exerts a strong electron-withdrawing effect (-M/-I), which can increase the electrophilicity of the boron atom and potentially accelerate the transmetalation step in Suzuki-Miyaura couplings compared to electron-rich analogs lacking the cyano group, such as 4-methoxyphenylboronic acid [1]. Conversely, the adjacent 4-methoxy group (+M effect) moderates this electron deficiency. This electronic 'tuning' influences reaction kinetics and optimal catalyst selection [2].

Organic Synthesis Reaction Kinetics Computational Chemistry

Storage Stability Profile for Inventory Management

The recommended storage condition for 3-cyano-4-methoxyphenylboronic acid is -20°C for long-term stability, with a recommended usage period of up to 1 month when stored at -20°C . This differentiates it from some more stable arylboronic acids that are routinely stored at room temperature (e.g., 4-methoxyphenylboronic acid, which is stable at room temperature). This specific requirement indicates potential sensitivity to thermal or hydrolytic degradation, likely due to the electron-withdrawing cyano group, and necessitates proper cold-chain logistics for procurement and storage.

Chemical Stability Inventory Management Procurement Planning

Optimal Application Scenarios for 3-Cyano-4-methoxyphenylboronic Acid


Synthesis of Aminopyrimidine-Based TBK1/IKKε Inhibitors

This boronic acid is a key intermediate in the synthesis of aminopyrimidine compounds designed to inhibit TANK-binding kinase 1 (TBK1) and/or IKKε, which are targets for treating inflammation, cancer, septic shock, and primary open-angle glaucoma [1]. The 3-cyano-4-methoxy substitution pattern is essential for achieving the desired inhibitory activity and selectivity profile of the final drug candidate, as outlined in the referenced patent literature [2].

Preparation of Renin Inhibitors for Cardiovascular Therapy

Patents such as WO2006/103273 A1 explicitly identify 3-cyano-4-methoxyphenylboronic acid as a crucial building block for constructing renin inhibitors [1]. The precise regioisomeric arrangement of the cyano and methoxy groups is non-negotiable for the synthesis of these specific pharmaceutical compounds, which are investigated for the treatment of hypertension and related cardiovascular diseases.

Synthesis of Complex Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

This compound is utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to create complex biaryl systems [1]. The electronic properties conferred by the 3-cyano-4-methoxy substitution pattern may offer distinct advantages in terms of reaction kinetics and selectivity, as inferred from its electron-deficient boron center, compared to simpler phenylboronic acid derivatives [2]. This makes it a strategic choice for constructing specific molecular architectures in medicinal chemistry programs.

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